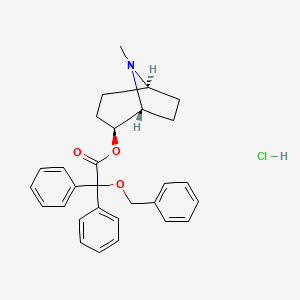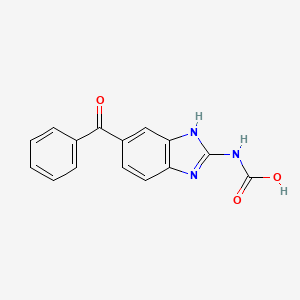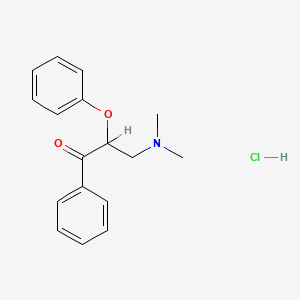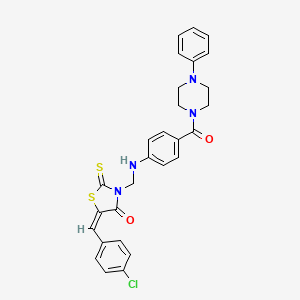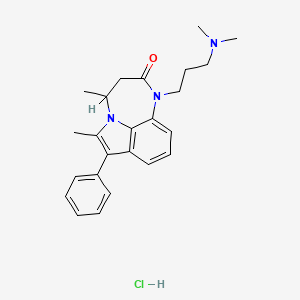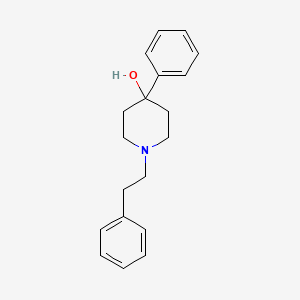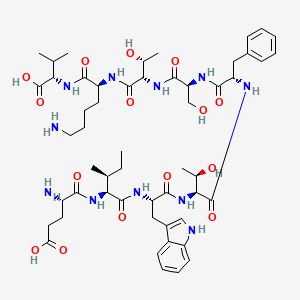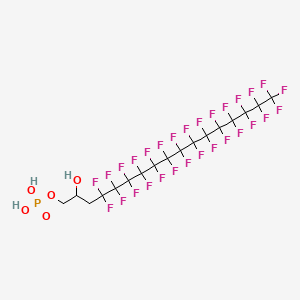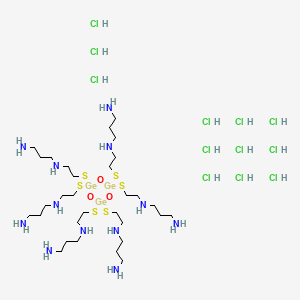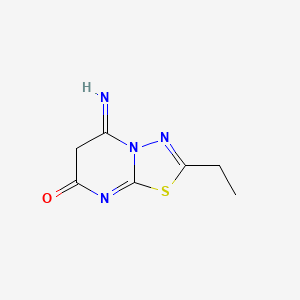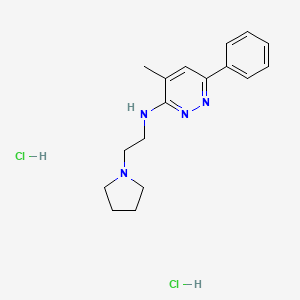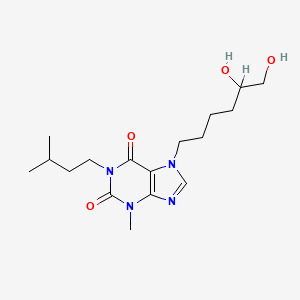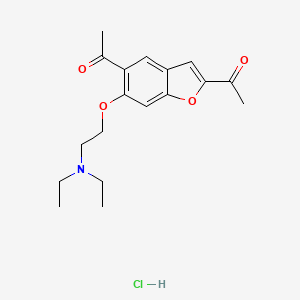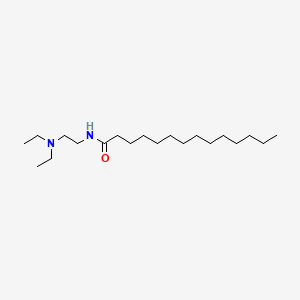
Tetradecanamide, N-(2-(diethylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecanamide, N-(2-(diethylamino)ethyl)- is a chemical compound with the molecular formula C14H29NO. It is also known by other names such as Myristamide, Myristic acid amide, Myristic amide, and Tetradecylamide . This compound is characterized by its white to slightly yellow solid form and is known for its various applications in different fields.
Preparation Methods
The synthesis of Tetradecanamide, N-(2-(diethylamino)ethyl)- involves the reaction of tetradecanoic acid with diethylamine. The reaction typically occurs under controlled conditions, often involving the use of a solvent and a catalyst to facilitate the process. The industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Tetradecanamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
Tetradecanamide, N-(2-(diethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of Tetradecanamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tetradecanamide, N-(2-(diethylamino)ethyl)- can be compared with other similar compounds such as:
Myristamide: Similar in structure but may have different functional groups.
Myristic acid amide: Another related compound with slight variations in its chemical structure.
Tetradecylamide: Shares similarities in its carbon chain length but differs in its functional groups.
These comparisons highlight the uniqueness of Tetradecanamide, N-(2-(diethylamino)ethyl)- in terms of its specific chemical structure and properties .
Properties
CAS No. |
109935-18-4 |
|---|---|
Molecular Formula |
C20H42N2O |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]tetradecanamide |
InChI |
InChI=1S/C20H42N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(5-2)6-3/h4-19H2,1-3H3,(H,21,23) |
InChI Key |
MAQKRCTXJZAGIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


